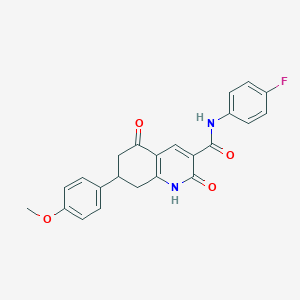
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarboximidamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the quinoline family, which is characterized by a fused ring structure containing nitrogen
Preparation Methods
The synthesis of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarboximidamide involves several steps, typically starting with the preparation of the quinoline core. Common synthetic routes include:
Cyclization Reactions: Utilizing precursors such as aniline derivatives and aldehydes under acidic or basic conditions to form the quinoline ring.
Methylation: Introduction of methyl groups through alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Carboximidamide Formation: Conversion of nitrile groups to carboximidamide using reagents like ammonia or primary amines under controlled conditions.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarboximidamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to convert specific functional groups to their reduced forms.
Substitution: Halogenation or nitration reactions using reagents like chlorine or nitric acid to replace hydrogen atoms with other functional groups.
These reactions often require specific conditions, such as temperature control, pH adjustment, and the use of solvents to facilitate the desired transformations. Major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted quinoline derivatives.
Scientific Research Applications
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarboximidamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydro-6-quinolinecarboximidamide can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Known for its use in organic synthesis and as a building block for polymers.
2,2,6,6-Tetramethylpiperidine: Utilized in various chemical reactions and as a precursor for other compounds.
1,2,3,4-Tetrahydro-1,1,5,6-tetramethylnaphthalene:
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H21N3 |
|---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carboximidamide |
InChI |
InChI=1S/C14H21N3/c1-9-8-14(2,3)17(4)12-6-5-10(13(15)16)7-11(9)12/h5-7,9H,8H2,1-4H3,(H3,15,16) |
InChI Key |
DESSFMMVFBQKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C(=N)N)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11033294.png)
![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11033295.png)
![4-Amino-3-methyl-1,7-diphenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11033302.png)
![5,5,13-trimethyl-N-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B11033305.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]-2-methylpropanamide](/img/structure/B11033310.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11033317.png)
![5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033319.png)
![2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11033323.png)
![Tetramethyl 6'-(2-ethylbutanoyl)-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033331.png)

![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11033346.png)
![2-methyl-N-(4-methylphenyl)-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11033347.png)

![2,5-dimethyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11033372.png)
